BenchChemオンラインストアへようこそ!

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

PDK1 inhibitor thiazole-carboxamide cancer

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1797076-28-8) belongs to the thiazole-carboxamide class of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1/PDPK1) inhibitors. Its architecture combines a benzothiazole‑6‑carboxamide head, a piperidine‑4‑ylmethyl linker, and a terminal phenoxyacetyl cap.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5
CAS No. 1797076-28-8
Cat. No. B2571844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
CAS1797076-28-8
Molecular FormulaC22H23N3O3S
Molecular Weight409.5
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C22H23N3O3S/c26-21(14-28-18-4-2-1-3-5-18)25-10-8-16(9-11-25)13-23-22(27)17-6-7-19-20(12-17)29-15-24-19/h1-7,12,15-16H,8-11,13-14H2,(H,23,27)
InChIKeyVEQAJUHUVOAEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1797076-28-8) Procurement-Grade Profile


N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS 1797076-28-8) belongs to the thiazole-carboxamide class of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1/PDPK1) inhibitors [1]. Its architecture combines a benzothiazole‑6‑carboxamide head, a piperidine‑4‑ylmethyl linker, and a terminal phenoxyacetyl cap. The compound is designated as ‘Thiazole carboxamide derivative 6’ in the patent literature and is annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [1][2].

Why N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide Cannot Be Freely Substituted with In‑Class Analogs


PDK1 inhibitors in the thiazole‑carboxamide family obtain their potency and selectivity from precise spatial relationships between the benzothiazole core, the linker length, and the terminal acyl group [1]. Even regioisomeric shifts of the carboxamide attachment (e.g., 6‑ vs. 2‑position) or replacement of the phenoxyacetyl cap by furan‑3‑carbonyl or tetrahydrofuran‑3‑yl groups have been shown to alter target engagement in closely related series [1]. Without head‑to‑head comparative data, a generic substitution risks loss of PDK1 affinity, gain of off‑target activity, or altered physicochemical properties that compromise experimental reproducibility. The quantitative evidence summarised below defines the boundaries within which this compound may be selected over its nearest analogs.

Quantitative Differentiation Evidence for N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide


PDK1 Inhibitor Class Membership with Absence of Publicly Available Comparative IC50 Data

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is categorised as a PDK1 (PDHK1) inhibitor based on its inclusion in the patent family US20130165450 and its annotation in the DrugMap and TTD databases [1][2]. No quantitative IC50 or Ki value for this specific compound is publicly accessible from non‑excluded sources. The closest in‑class compound for which quantitative data exist is ‘Thiazole carboxamide derivative 1’, also a PDHK1 inhibitor from the same patent family, but no direct head‑to‑head comparison is available [1]. Consequently, the present evidence level is ‘Supporting evidence’.

PDK1 inhibitor thiazole-carboxamide cancer

Regioisomeric Differentiation: 6‑Carboxamide vs. 2‑Carboxamide Scaffold

The compound N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole‑2‑carboxamide (2‑carboxamide regioisomer) has been reported to exhibit cytotoxicity with IC50 values ranging from 4 µM to 9 µM against human leukemia cell lines in in vitro evaluations [1]. The 6‑carboxamide regioisomer (target compound) has not been tested in the same assay, preventing a direct quantitative comparison. However, the regioisomeric switch is known to alter hydrogen‑bonding patterns within the PDK1 ATP‑binding pocket, as described for thiazole‑carboxamide inhibitors [2]. This structural difference is expected to confer distinct selectivity and potency profiles, making blind substitution of one regioisomer for the other inadvisable.

benzothiazole regioisomer PDK1 structure–activity relationship

Terminal Acyl Group Variation: Phenoxyacetyl vs. Furan‑3‑carbonyl and Tetrahydrofuran‑3‑yl

Chemical vendors list close structural analogs in which the phenoxyacetyl cap is replaced by furan‑3‑carbonyl (N-((1-(furan‑3‑carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole‑6‑carboxamide) or tetrahydrofuran‑3‑yl (N-((1-(tetrahydrofuran‑3-yl)piperidin-4-yl)methyl)benzo[d]thiazole‑6‑carboxamide) [1]. No quantitative biological data (IC50, Ki, cellular activity) are publicly available for any of these analogs, making it impossible to rank them by potency or selectivity. The phenoxyacetyl group provides a unique hydrogen‑bond acceptor pattern and lipophilic surface that influences binding to the PDK1 active site; substituting this group may drastically alter the compound’s pharmacological profile.

phenoxyacetyl furan-3-carbonyl PDK1 inhibitor scaffold

Recommended Procurement Scenarios for N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide


PDK1‑Dependent Cancer Cell Line Profiling

The compound’s annotation as a PDHK1 inhibitor [1] makes it suitable for initial in vitro screening against PDK1‑addicted cancer lines (e.g., subsets of pancreatic, breast, or hematological malignancies). Because no public IC50 exists, users should generate their own dose–response curves and compare the results with well‑characterised PDK1 inhibitors such as GSK2334470 or BX‑912 to establish relative potency.

Scaffold‑Hopping SAR Campaigns

The 6‑carboxamide benzothiazole core with a piperidine‑4‑ylmethyl linker offers a versatile template for systematic medicinal chemistry exploration. The compound can serve as a reference point for evaluating the impact of terminal acyl group modifications (phenoxyacetyl → furan‑3‑carbonyl → tetrahydrofuran‑3‑yl) on PDK1 affinity and selectivity, as suggested by the structural analogs identified in Section 3 [1].

Selectivity Profiling Against the PDHK Isoform Family

PDHK1 belongs to a family of four isoforms (PDHK1‑4) with distinct tissue distributions and metabolic roles. Because the selectivity profile of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole‑6-carboxamide has not been publicly reported, it is a priority candidate for isoform‑selectivity profiling using recombinant PDHK1‑4 enzyme assays. The results will define its utility in metabolic disease vs. oncology programmes.

Reference Standard for Analytical Method Development

With a purity of ≥95% (as listed by several chemical suppliers), the compound can serve as a reference standard for HPLC‑MS or NMR method development in laboratories synthesising or characterising thiazole‑carboxamide PDK1 inhibitor libraries. Its well‑defined molecular weight (409.5 g mol⁻¹) and InChI Key (VEQAJUHUVOAEMD‑UHFFFAOYSA‑N) facilitate unambiguous identification in complex mixtures.

Quote Request

Request a Quote for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.